![molecular formula C19H16N4O2 B2415673 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide CAS No. 1172414-07-1](/img/structure/B2415673.png)
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
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Overview
Description
The compound “5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a pyridine ring, and a furan ring. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The benzimidazole and pyridine rings in the compound are aromatic, contributing to the compound’s stability. The furan ring is a heterocyclic ring with an oxygen atom .Scientific Research Applications
Antiprotozoal Agents
Research has highlighted the synthesis of compounds related to the specified chemical structure, exhibiting strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential antiprotozoal applications (Ismail et al., 2004).
Organic Synthesis and Functionalization
Studies have described the synthesis and functionalization reactions of related imidazo-pyridine compounds, presenting a methodological framework for generating diverse chemical entities with potential application in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Development of Fully Substituted Furans
A novel approach for synthesizing fully substituted furans using imidazo-pyridine carbenes has been reported, demonstrating the versatility of these structures in organic synthesis and potential for generating novel pharmacophores (Pan et al., 2010).
Antiviral Agents
Compounds bearing structural similarities have been designed and tested as antiviral agents, highlighting the importance of the imidazo-pyridine core in developing new therapeutics against viral infections (Hamdouchi et al., 1999).
Luminescence Sensing and Photocatalytic Activities
Coordination polymers based on pyridinephenyl bifunctional ligands have been studied for their luminescence sensing and photocatalytic activities, suggesting potential applications in environmental monitoring and remediation (Xue et al., 2021).
Anticancer Activity
Focused compound libraries derived from natural products have been synthesized and tested for their anticancer activity, illustrating the potential of imidazo-pyridine derivatives in oncology (Dyson et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles, are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to have diverse modes of action depending on their specific structures and targets .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, influencing a range of biological processes .
Result of Action
Compounds with similar structures have been reported to exhibit considerable cytotoxicity .
Action Environment
It’s worth noting that the compound’s storage conditions are reported to be 2-8°c, protected from light , which may suggest some sensitivity to environmental conditions.
Future Directions
properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(21-11-14-7-9-20-10-8-14)18-6-5-15(25-18)12-23-13-22-16-3-1-2-4-17(16)23/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUODISNUGCPSRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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